
Tris(4-methoxyphenyl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)methanol can be synthesized through the reaction of 4-methoxybenzaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form tris(4-methoxyphenyl)methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of tris(4-methoxyphenyl)ketone.
Reduction: Formation of tris(4-methoxyphenyl)methane.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Synthesis of Tris(4-methoxyphenyl)methanol
This compound can be synthesized through several methods, including the reaction of tris(4-methoxyphenyl)methyl chloride with nucleophiles such as sodium methoxide. This reaction can yield various derivatives, which are essential for exploring different biological activities and properties .
Antiproliferative Properties
Recent studies have demonstrated that TPM derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, conjugates of TPM with Leuprorelin have shown enhanced efficacy in inhibiting the growth of human breast cancer (BT-549), prostate cancer (PC3), and lung cancer (A549) cells compared to non-covalent mixtures .
Table 1: Antiproliferative Activity of TPM Conjugates
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
LEP-TPM 2a | BT-549 | 15 | Significant improvement over LEP alone |
LEP-TPM 2b | PC3 | 10 | Higher uptake observed |
LEP-TPM 2c | A549 | 12 | Enhanced cellular retention |
Antioxidant Activity
TPM derivatives have also been evaluated for their antioxidant properties. In a study involving Triptorelin conjugates, TPM was shown to reduce lipid peroxidation significantly, indicating its potential as an antioxidant agent .
Table 2: Lipid Peroxidation Inhibition by TPM Conjugates
Compound | Concentration (µM) | % Inhibition | Duration (hrs) |
---|---|---|---|
TRP-TPM 1a | 25 | 30 | 8 |
TRP-TPM 1b | 25 | 25 | 8 |
TRP-TPM 1c | 25 | 20 | 8 |
Materials Science Applications
In materials science, TPM has been explored for its potential use in creating novel polymeric materials due to its unique structural properties. Its ability to form stable co-crystals has been documented, which can be beneficial in developing new materials with specific optical or electronic properties .
Case Study: Drug Delivery Systems
A notable application of TPM is in the modification of drug delivery systems for cancer therapy. The synthesis of TPM conjugates with Leuprorelin has shown that these prodrugs can enhance the therapeutic index by improving drug solubility and stability while reducing side effects associated with conventional therapies .
Case Study: Antioxidant Efficacy
Another study highlighted the antioxidant potential of TPM derivatives when conjugated with Triptorelin. The results indicated a dose-dependent reduction in oxidative stress markers in cell lines treated with these conjugates, showcasing their potential for therapeutic applications in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of tris(4-methoxyphenyl)methanol involves its interaction with various molecular targets. In biological systems, it can penetrate cell membranes and interact with intracellular proteins, potentially altering their function. The methoxy groups play a crucial role in modulating the compound’s hydrophobicity and its ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Tris(4-methylphenyl)methanol: Similar structure but with methyl groups instead of methoxy groups.
Tris(4-chlorophenyl)methanol: Contains chlorine atoms instead of methoxy groups.
Tris(4-fluorophenyl)methanol: Contains fluorine atoms instead of methoxy groups.
Uniqueness: Tris(4-methoxyphenyl)methanol is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The methoxy groups also influence the compound’s biological activity, making it a valuable tool in biochemical research.
Biological Activity
Tris(4-methoxyphenyl)methanol (TPM) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its three methoxy-substituted phenyl groups attached to a central carbon atom. Its chemical formula is . The compound has been investigated for its ability to act as a prodrug, enhancing the efficacy of various anti-cancer agents by improving their cellular uptake and retention.
Target and Mode of Action
TPM primarily functions as a hydrophobic linker in prodrug formulations, particularly conjugated with anti-cancer drugs like triptorelin. This conjugation increases the hydrophobicity of the drugs, which is hypothesized to enhance their cellular uptake and retention within target cells. The enhanced bioavailability leads to improved therapeutic effects against cancer cells .
Biochemical Pathways
The compound influences several biochemical pathways by interacting with enzymes and proteins, thereby modulating their activity. Studies have shown that TPM conjugates significantly inhibit cell proliferation in various cancer cell lines, including human acute lymphoblastic leukemia (CCRF-CEM) and human ovarian adenocarcinoma (SK-OV-3) cells .
Antiproliferative Effects
Research indicates that TPM conjugates exhibit notable antiproliferative activity. A study demonstrated that the addition of TPM to triptorelin resulted in enhanced cytotoxic effects against cancer cells without increasing cytotoxicity compared to physical mixtures of TPM and triptorelin .
Temporal Stability and Dosage Effects
In laboratory settings, the stability of TPM conjugates has been assessed over time. Results indicated that these compounds maintain their antiproliferative activities over a 72-hour incubation period. Furthermore, dosage variations in animal models revealed that lower doses could lead to beneficial effects such as improved cellular uptake .
Data Table: Summary of Biological Activities
Cell Line | Effect of TPM Conjugate | Reference |
---|---|---|
CCRF-CEM (Leukemia) | Significant inhibition | |
SK-OV-3 (Ovarian Adenocarcinoma) | Enhanced antiproliferation | |
3T3-L1 (Mouse Preadipocytes) | Inhibition observed |
Case Studies
- Triptorelin Conjugation Study : A study presented at the American Association for Cancer Research highlighted how conjugating triptorelin with TPM improved its biological activity significantly compared to unmodified triptorelin. The findings suggested that these conjugates could serve as effective prodrugs in enhancing anti-cancer therapies .
- Pharmacokinetic Analysis : Pharmacokinetic studies have shown that TPM enhances the absorption, distribution, metabolism, and excretion (ADME) properties of anti-cancer drugs. This improvement leads to better therapeutic outcomes in preclinical models .
Chemical Reactions Analysis
2.1. Reaction with Sodium Methoxide
One significant reaction involving tris(4-methoxyphenyl)methanol is its interaction with sodium methoxide. In this reaction, tris(4-methoxyphenyl)methyl chloride reacts with sodium methoxide in methanol or aprotic solvents, leading to the formation of methyl tris(4-methoxyphenyl)methyl ether. Notably, no reduction to tris(4-methoxyphenyl)methane occurs under these conditions, which contrasts with reactions lacking sodium methoxide where methoxy group exchange is more prevalent. The mechanism involves the nucleophilic attack of the methoxide ion on the central carbon of the cation derived from tris(4-methoxyphenyl)methyl chloride, resulting in a substitution product rather than a reduction product .
2.3. Photochemical Reactions
This compound also participates in photochemical reactions, particularly when irradiated in methanol. Such reactions can lead to the formation of various photoproducts through mechanisms involving hydrogen atom abstraction. The selectivity and efficiency of these reactions can be influenced by the presence of specific additives or solvents .
2.4. Formation of Tris(4-methoxyphenyl)methyl Tetrafluoroborate
The transformation of this compound into its corresponding tetrafluoroborate salt is another important reaction pathway. This process involves reacting this compound with tetrafluoroboric acid in dichloromethane under controlled conditions, yielding tris(4-methoxyphenyl)methyl tetrafluoroborate with high purity and yield .
Properties
IUPAC Name |
tris(4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLOLVVCZNYDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184188 | |
Record name | 4,4',4''-Trimethoxytrityl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-81-9 | |
Record name | 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3010-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-Trimethoxytrityl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4',4''-Trimethoxytrityl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-trimethoxytrityl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tris(4-methoxyphenyl)methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6E2SNJ8K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Tris(4-methoxyphenyl)methanol in the presented research?
A1: The research primarily explores this compound (TPM) as a component of anti-cancer prodrugs. Instead of being used for its direct biological activity, TPM serves as a hydrophobic linker attached to various anti-cancer drugs like Triptorelin [, , ], Leuprorelin [], and Buserelin []. This modification aims to improve cellular uptake and potentially enhance the overall efficacy of these drugs.
Q2: How does modifying anti-cancer drugs with this compound impact their effectiveness?
A2: The addition of TPM to these drugs aims to increase their hydrophobicity. This modification is hypothesized to improve cellular uptake and retention, leading to enhanced anti-cancer activity. Studies comparing the modified drugs (conjugates) to their unmodified counterparts demonstrated increased antiproliferative effects against various cancer cell lines [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.